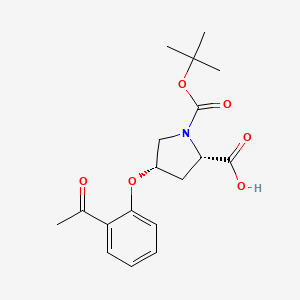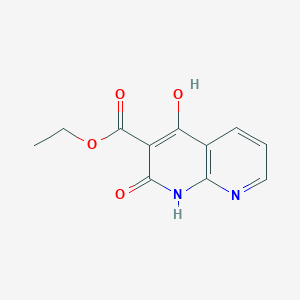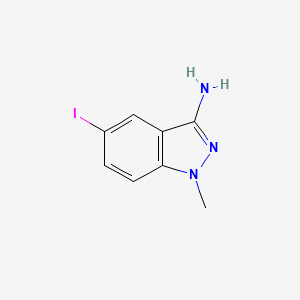
4-Benzyl-5-oxomorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Benzyl-5-oxomorpholine-3-carboxamide” is a chemical compound with the empirical formula C12H13NO4 . It has a molecular weight of 235.24 . The IUPAC name for this compound is 4-benzyl-5-oxo-3-morpholinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13NO4/c14-11-8-17-7-10 (12 (15)16)13 (11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical and Chemical Properties Analysis
The compound has a molecular weight of 235.24 . The IUPAC name is 4-benzyl-5-oxo-3-morpholinecarboxylic acid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.Applications De Recherche Scientifique
Antimicrobial Activity
4-Benzyl-5-oxomorpholine-3-carboxamide and its derivatives have been investigated for their antimicrobial properties. In a study, a series of compounds including 3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamide, a derivative of this compound, exhibited significant antimicrobial activity. This compound was notably more active than reference drugs like streptomycin and metronidazole against strains like Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).
Chemical Synthesis and Modification
The compound has been used as an intermediate in chemical syntheses. For instance, the chemoselective reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid and its derivatives under various conditions has been described, highlighting its utility in producing other chemical entities (Brown & Foubister, 1989).
Structural and Spectral Analysis
In-depth studies have been conducted on the structure and spectral properties of this compound. This includes single crystal X-ray diffraction, FT-IR, FT-Raman, and 1H-NMR analyses. Such studies are crucial for understanding the detailed chemical nature and potential applications of the compound (Murthy et al., 2017).
Potential in Pharmacology
The compound and its derivatives have been explored for potential pharmacological applications. For example, heterocyclic analogues of this compound were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, suggesting possible applications in psychopharmacology (Norman et al., 1996).
Propriétés
IUPAC Name |
4-benzyl-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c13-12(16)10-7-17-8-11(15)14(10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJHBJAKDJCTGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)



![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)






